N-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Lipophilicity Drug-likeness Permeability

N-(4-Ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS 1105235-36-6) is a synthetic small molecule belonging to the thieno[3,2-d]pyrimidin-4-one class—a purine-isosteric scaffold widely exploited in medicinal chemistry for kinase inhibition and anticancer drug discovery. The compound features a 7-phenyl-substituted thieno[3,2-d]pyrimidin-4(3H)-one core N-alkylated with an N-(4-ethylphenyl)acetamide side chain.

Molecular Formula C22H19N3O2S
Molecular Weight 389.47
CAS No. 1105235-36-6
Cat. No. B2842382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
CAS1105235-36-6
Molecular FormulaC22H19N3O2S
Molecular Weight389.47
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
InChIInChI=1S/C22H19N3O2S/c1-2-15-8-10-17(11-9-15)24-19(26)12-25-14-23-20-18(13-28-21(20)22(25)27)16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3,(H,24,26)
InChIKeyDEBHCUICEPXUQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS 1105235-36-6): Chemical Class, Core Scaffold, and Procurement-Relevant Identity


N-(4-Ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS 1105235-36-6) is a synthetic small molecule belonging to the thieno[3,2-d]pyrimidin-4-one class—a purine-isosteric scaffold widely exploited in medicinal chemistry for kinase inhibition and anticancer drug discovery [1]. The compound features a 7-phenyl-substituted thieno[3,2-d]pyrimidin-4(3H)-one core N-alkylated with an N-(4-ethylphenyl)acetamide side chain. With a molecular formula of C22H19N3O2S and a molecular weight of 389.47 g/mol, it presents one hydrogen bond donor, three hydrogen bond acceptors, a calculated LogP of 4.38, and an Fsp3 value of 0.136 . The compound is commercially available from multiple suppliers with standard purity specifications of 95–98% and batch-specific QC documentation including NMR, HPLC, and GC .

Why N-(4-Ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide Cannot Be Casually Replaced by Its Closest Structural Analogs


Within the thieno[3,2-d]pyrimidin-4-one acetamide series, even minor perturbations to the N-arylacetamide substituent produce measurable changes in lipophilicity, fraction sp3 (Fsp3), and predicted membrane permeability that directly impact assay behavior and developability profiles [1]. The 4-ethylphenyl group on this compound confers a calculated LogP of 4.38—approximately 0.45 log units higher than the 4-methylphenyl analog (LogP 3.93) . This 0.45 ΔLogP difference translates to a roughly 2.8-fold increase in octanol-water partition coefficient, meaning the two compounds will exhibit divergent non-specific binding, aqueous solubility, and cellular permeability characteristics in any biological assay system. Furthermore, the para-ethyl substitution pattern is topologically distinct from the meta-ethyl positional isomer (CAS 1326806-56-7), which presents a different spatial orientation of the ethyl group that can alter target complementarity and metabolic stability in ways that are not predictable without direct comparative data . Interchanging these analogs without accounting for these physicochemical and topological differences risks introducing uncontrolled variables into structure-activity relationship (SAR) studies, screening campaigns, and in vivo pharmacokinetic experiments.

Quantitative Differentiation Evidence: N-(4-Ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide vs. Closest Analogs


Lipophilicity (Calculated LogP) Head-to-Head: 4-Ethylphenyl vs. 4-Methylphenyl Analog

The target compound (CAS 1105235-36-6) exhibits a calculated LogP of 4.38, compared to 3.93 for the direct 4-methylphenyl analog (CAS 1105235-21-9), sourced from the same vendor's consistent computational methodology . Both compounds share an identical thieno[3,2-d]pyrimidin-4-one core and 7-phenyl substitution, isolating the effect of the terminal N-aryl substituent (4-ethyl vs. 4-methyl).

Lipophilicity Drug-likeness Permeability SAR

Fraction sp3 (Fsp3) Differentiation: Impact on Developability Profile

The target compound has an Fsp3 value of 0.136, compared to 0.095 for the 4-methylphenyl analog (CAS 1105235-21-9) . Fsp3—the fraction of sp3-hybridized carbons—is increasingly used as a metric for molecular complexity and has been positively correlated with clinical developability outcomes [1]. The higher Fsp3 of the 4-ethylphenyl derivative arises from the additional saturated carbon (the ethyl –CH2– group), which introduces greater three-dimensional character compared to the planar methyl substituent.

Fsp3 Developability Molecular complexity Lead optimization

Positional Isomerism: 4-Ethylphenyl (para) vs. 3-Ethylphenyl (meta) Substitution

The target compound carries the ethyl group at the para position of the terminal N-phenyl ring, distinguishing it from the meta-ethyl positional isomer N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS 1326806-56-7) . While both isomers share identical molecular formula (C22H19N3O2S) and molecular weight (389.47), the para-substitution pattern is well-established in medicinal chemistry to produce different electronic (Hammett σp vs. σm) and steric profiles compared to meta-substitution, which can translate into divergent target binding, CYP450 metabolic stability, and off-target profiles [1]. Quantitative LogP and Fsp3 data for the meta isomer were not available from the same vendor at the time of analysis; however, the topological difference alone warrants independent experimental characterization.

Positional isomerism Target selectivity Metabolic stability Steric effects

Batch-Specific Quality Control: Purity and Analytical Documentation vs. Industry Baselines

The target compound is available with a standard purity specification of 95% (Bidepharm) to 98% (Fluorochem, Chemsrc), accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of documentation is consistent with the standards offered for close analogs such as the 4-methylphenyl derivative (CAS 1105235-21-9, 95–98% purity with analogous QC) and the 4-acetamidophenyl analog (CAS 1105224-43-8, 95% purity) , indicating that the target compound meets the procurement-grade purity expectations for this chemical series.

Purity Quality control Batch consistency Procurement specification

Class-Level Evidence: Thieno[3,2-d]pyrimidin-4-one Acetamides as Kinase and PNP Inhibitor Scaffolds

The thieno[3,2-d]pyrimidin-4-one scaffold is a recognized purine isostere with demonstrated activity against multiple oncology-relevant kinase targets including EGFR, PI3Kα, and Pim kinases, as well as purine nucleoside phosphorylase (PNP) [1][2]. Specifically, the closely related unsubstituted phenyl analog 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide (CAS 1105223-77-5) has been described as a competitive PNP inhibitor , though quantitative IC50 data from peer-reviewed sources was not located for the N-(4-ethylphenyl) derivative at the time of this analysis. BindingDB records confirm that thieno[3,2-d]pyrimidine derivatives achieve nanomolar-level EGFR inhibition (IC50 values as low as 0.6 nM for optimized representatives) [3], establishing a class precedent for potent target engagement.

Kinase inhibition Purine nucleoside phosphorylase Anticancer Thienopyrimidine pharmacophore

Molecular Weight and Atom Economy: Target Compound vs. Polar Analog Comparators

The target compound (MW 389.47) occupies an intermediate position in the molecular weight spectrum of this analog series: it is heavier than the p-tolyl analog (MW 375.45) and the unsubstituted phenyl analog (MW 361.42), but lighter than the 4-acetamidophenyl analog (MW 418.47) and the 4-phenoxyphenyl analog (MW 453.5) . At MW 389.47 with only 1 HBD and 3 HBA, the compound fully complies with all four Lipinski Rule of Five criteria, whereas the heavier, more polar analogs (e.g., 4-acetamidophenyl with MW 418.47 and 2 HBD) approach the upper limits of lead-likeness space [1].

Molecular weight Lipinski rules Atom economy Lead-likeness

Optimal Application Scenarios for N-(4-Ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide Based on Quantitative Differentiation Evidence


SAR Studies Requiring a Higher-LogP, Higher-Fsp3 Probe Within the Thieno[3,2-d]pyrimidin-4-one Acetamide Series

When a medicinal chemistry program requires systematic exploration of lipophilicity and molecular complexity within the thieno[3,2-d]pyrimidin-4-one acetamide series, this compound serves as the logical higher-LogP, higher-Fsp3 probe. With a LogP of 4.38 (+0.45 vs. the p-tolyl analog) and Fsp3 of 0.136 (+43% vs. the p-tolyl analog), it enables researchers to isolate the contribution of the 4-ethyl substituent to target affinity, cellular potency, and ADME properties, while maintaining full Lipinski compliance .

Kinase Selectivity Profiling Panels Targeting the Thienopyrimidine Pharmacophore

Given the thieno[3,2-d]pyrimidine scaffold's established activity against EGFR, PI3Kα, and Pim kinases , this compound is appropriate for inclusion in kinase selectivity profiling panels where the 4-ethylphenyl substituent is hypothesized to confer differential selectivity versus analogs bearing smaller (4-methylphenyl) or more polar (4-acetamidophenyl) N-aryl groups. Its intermediate molecular weight (389.47) and moderate H-bond profile (1 HBD, 3 HBA) support cellular permeability, making it suitable for both biochemical and cell-based kinase assays.

Comparative Physicochemical Profiling for Developability Candidate Triage

When multiple thieno[3,2-d]pyrimidine acetamide analogs are being triaged for developability, the target compound's balanced profile—LogP 4.38 (within the typically acceptable range of <5), MW 389.47 (<500), only 1 HBD and 3 HBA—positions it as a comparator that tests the contribution of moderate lipophilicity enhancement (ΔLogP +0.45 over the p-tolyl analog) to solubility, permeability, and metabolic stability . Its higher Fsp3 (0.136) also makes it a candidate for assessing whether increased saturation within this series correlates with improved in vitro safety parameters as predicted by the 'Escape from Flatland' hypothesis .

Reference Standard for Analytical Method Development and Batch-to-Batch Consistency Evaluation

With commercially available purity specifications of 95–98% and batch-specific QC documentation including NMR, HPLC, and GC from multiple vendors , this compound can serve as a reference standard for developing and validating analytical methods (e.g., LC-MS purity assessment, quantitative NMR) within thieno[3,2-d]pyrimidine-focused research programs. The availability of consistent QC data across vendors (Bidepharm, Fluorochem, Chemsrc) supports its use as a cross-laboratory benchmarking compound.

Quote Request

Request a Quote for N-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.